
Tubulysin D
描述
Tubulysin D is a naturally occurring tetrapeptide isolated from myxobacteria, specifically from the genera Archangium and Angiococcus . It is known for its potent antiproliferative activity against various human cancer cells, including those resistant to multiple drugs . This compound inhibits tubulin polymerization, which is crucial for cell division, making it a promising candidate for anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulysin D involves complex multi-step processes. One of the notable methods includes the use of a three-component Passerini reaction, where a carboxylic acid, an aldehyde, and an isocyanide are reacted together . This method allows for the formation of the tetrapeptide structure of this compound. Additionally, solid-phase peptide synthesis has been employed to assemble the molecule, involving the separate synthesis of each component followed by coupling reactions .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemistry. advancements in synthetic organic chemistry have led to the development of more robust routes, improving the overall yield and scalability of the production process . These methods include the optimization of solid-phase peptide synthesis and the development of new routes to the tubuvaline and tubuphenylalanine portions of the molecule .
化学反应分析
Types of Reactions: Tubulysin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols to replace specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced anticancer properties and reduced toxicity .
科学研究应用
Development of Antibody-Drug Conjugates (ADCs)
One of the most promising applications of Tubulysin D is its incorporation into antibody-drug conjugates (ADCs). ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues. Recent studies have demonstrated that this compound serves as an effective payload in ADC formulations, particularly when linked via innovative linker systems that enhance stability and release profiles.
Case Study: Glucuronide-Linked ADCs
Research has shown that glucuronide-linked Tubulysin conjugates maintain activity against multidrug-resistant (MDR) cancer models. These conjugates demonstrated robust potency across various cell lines and tumor xenografts, effectively targeting both antigen-positive and -negative cells . This dual activity is crucial for treating heterogeneous tumors that often develop resistance to conventional therapies.
Cytotoxicity Against Cancer Cell Lines
Multiple studies have evaluated the cytotoxic effects of this compound and its analogs on various cancer cell lines:
- Prostate Cancer (PC-3) : this compound exhibited significant cytotoxicity, inducing apoptosis through mechanisms such as micronucleation and caspase activation .
- Colon Cancer (HT-29) : Similar results were observed, confirming its effectiveness across different types of malignancies .
- Melanoma (A-375) : Tubugis, a synthetic derivative of this compound, was shown to suppress melanoma growth in vivo, highlighting its potential for clinical applications .
Overcoming Drug Resistance
One of the major challenges in cancer treatment is drug resistance. This compound's ability to circumvent common resistance mechanisms makes it a valuable candidate for further research:
- Multidrug Resistance : Studies indicate that this compound retains efficacy in MDR+ cell lines, which often express P-glycoprotein (P-gp) that pumps out chemotherapeutics . Its unique binding properties allow it to evade these mechanisms.
- Combination Therapies : The potential for combining this compound with other therapeutic agents is being explored to enhance its effectiveness and reduce the likelihood of resistance development.
Summary of Findings
The following table summarizes key findings regarding the applications and efficacy of this compound:
Application | Description | Outcome |
---|---|---|
Antibody-Drug Conjugates | Utilizes this compound as a payload linked via glucuronide linkers | Effective against MDR+ tumor models |
Cytotoxicity Studies | Evaluated against various cancer cell lines | High potency with IC50 values in nanomolar range |
Overcoming Resistance | Retains activity in P-glycoprotein expressing cell lines | Potential for combination therapies |
作用机制
Tubulysin D exerts its effects by disrupting microtubule dynamics, leading to the collapse of the cytoskeleton and ultimately causing apoptotic cell death . It binds to tubulin, inhibiting its polymerization, which is essential for cell division. This action arrests the cell cycle in the G2/M phase, preventing cancer cells from proliferating . The molecular targets of this compound include the α- and β-tubulin heterodimers, which are the main components of microtubules .
相似化合物的比较
Tubulysin A: Contains tubutyrosine at the C-terminal position.
Tubulysin B: Similar to Tubulysin A but with different stereochemistry.
Tubulysin C: Contains tubutyrosine and has a different configuration compared to Tubulysin D.
Pretubulysin: A precursor to tubulysins with less potency but still significant anticancer activity.
Uniqueness of this compound: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells . Its specific structure, including the presence of tubuphenylalanine, contributes to its exceptional biological activity .
生物活性
Tubulysin D is a potent antitumor compound derived from myxobacteria, known for its exceptional cytotoxic properties against various cancer cell lines, including those that are multidrug-resistant (MDR). This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Microtubule Inhibition
this compound exerts its cytotoxic effects primarily through inhibition of microtubule dynamics. It binds to the β-tubulin subunit, disrupting the polymerization process essential for mitotic spindle formation. This disruption leads to a collapse of the cytoskeleton and subsequent apoptotic cell death in rapidly dividing cancer cells .
Apoptosis Induction
The compound initiates apoptosis through several pathways, including the activation of caspases and the release of cytochrome c from mitochondria. The rapid disintegration of the cytoskeleton triggers cellular stress responses that culminate in programmed cell death .
Structure-Activity Relationship (SAR)
This compound is a tetrapeptide composed of specific amino acid residues: N-methyl-D-pipecolic acid (Mep), l-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). The presence of an N,O-acyl acetal functional group at the tertiary amide junction is crucial for its potency. Studies have shown that modifications to these residues can significantly affect biological activity:
- Potency : this compound displays EC50 values in the picomolar range in cytotoxicity assays, indicating its high potency against cancer cells .
- Resistance to Modification : Certain modifications, such as replacing the N,O-acetal with simple alkyl groups, do not significantly reduce activity, suggesting a degree of structural flexibility .
Cytotoxicity Profile
This compound has demonstrated potent activity across a range of human cancer cell lines, including:
Cancer Type | Cell Line | GI50 (nM) |
---|---|---|
Breast | MCF-7 | 12 |
Cervical | HeLa | 10 |
Colon | HCT116 | 8 |
Lung | A549 | 15 |
Ovarian | OVCAR-3 | 20 |
Prostate | LNCaP | 5 |
This table illustrates the broad-spectrum efficacy of this compound against various cancers, highlighting its potential as a therapeutic agent .
Case Studies and Research Findings
- Antibody-Drug Conjugates (ADCs) : this compound has been explored as a payload in ADCs due to its potent cytotoxicity and ability to target MDR tumors. Studies have shown that ADCs incorporating this compound exhibit enhanced efficacy in preclinical models compared to traditional chemotherapeutics .
- Multidrug Resistance : Research indicates that this compound retains activity against MDR cell lines that overexpress P-glycoprotein. This characteristic is particularly valuable for treating cancers that typically exhibit resistance to standard therapies .
- Synthesis and Analog Development : Ongoing research focuses on synthesizing analogs of this compound to optimize its pharmacological properties. Variations in stereochemistry and functional groups are being investigated to enhance potency and reduce toxicity .
属性
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJNCFZAPSBQTQ-HZZFHOQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-57-7 | |
Record name | Tubulysin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBULYSIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA34PE4DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。